![molecular formula C2H6HgO6S2 B1600409 Mercury(II) methanesulfonate CAS No. 29526-41-8](/img/structure/B1600409.png)
Mercury(II) methanesulfonate
Overview
Description
Mercury(II) methanesulfonate is a chemical compound . It is a derivative of methanesulfonic acid, which is a very strong acid .
Chemical Reactions Analysis
Mercury(II) ions are known to react strongly with molecules or materials rich in atoms such as O, N, and S . In the presence of mercury(II), mesna molecules are released from the surface of silver nanoparticles, causing a decrease in the observed surface-enhanced Raman scattering (SERS) signal .
Physical And Chemical Properties Analysis
Mercury(II) methanesulfonate is a derivative of methanesulfonic acid, which is a very strong acid, stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . Methanesulfonate salts have a much higher solubility in water than sulfate salts .
Scientific Research Applications
1. Selective Extraction of Mercuric Ions
N-octyl methane sulfonamide (OMSA) has proven effective for selectively extracting Hg(II) ions from aqueous solutions. This process involves the rapid reaction of OMSA with Hg(II) ions, forming mono and disulfonamido mercury compounds. Such extraction methods are selective and efficient, even in the presence of other metal ions like Cd(II), Zn(II), Pb(II), and are not interfered by them (Bic¸ak et al., 2003).
2. Mercury Detection in Biological Tissues
Methanesulfonic acid, usually employed for amino acid extraction, has been demonstrated to be effective for extracting methyl mercury (MeHg) from biological tissues. This method, combined with species-specific isotope dilution, allows for accurate mercury measurement in environmental and toxicological studies (D'ulivo et al., 2013).
3. Mercury Coordination Studies
Mercury coordination compounds, with Hg(II) binding predominantly with sulfur, play a significant role in environmental chemistry. These compounds' structures and properties have been extensively investigated using X-ray crystallography to understand their environmental impact and behavior (Holloway & Melnik, 1994).
4. Mercury Removal from Aquatic Systems
Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have shown high efficiency in mercury removal from water. This application is particularly important in environmental cleanup, where MoS2's unique properties enable effective mercury capture and reduction in industrial wastewater (Ai et al., 2016).
5. Optimization of Mercury Extraction Processes
Studies have focused on optimizing the extraction of mercury from various sources using different techniques. Factors like mercury concentration in solutions, carrier concentration, and acid concentration in stripping phases have been analyzed to maximize extraction efficiency (Gupta et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
mercury(2+);methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Hg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRAQNLVACMPX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Hg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6HgO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451088 | |
Record name | Mercury(II) methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury(II) methanesulfonate | |
CAS RN |
29526-41-8 | |
Record name | Mercury(II) methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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